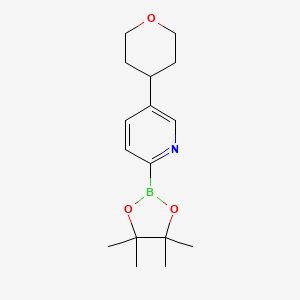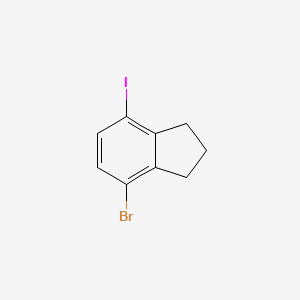
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022766 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022766 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of methanesulfonate crystal forms, which are prepared under controlled conditions to achieve the desired solubility and stability .
Industrial Production Methods: Industrial production of MFCD33022766 is designed to be scalable and cost-effective. The process involves large-scale reactions in specialized reactors, ensuring consistent quality and high output. The preparation method is simple and suitable for industrial applications, facilitating the production and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: MFCD33022766 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022766 include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may involve the use of water radical cations under ambient conditions, leading to high yields and eco-friendly processes .
Major Products Formed: The major products formed from the reactions of MFCD33022766 depend on the specific reagents and conditions used. These products are often valuable intermediates for further chemical synthesis or direct applications in various industries.
Scientific Research Applications
MFCD33022766 has a wide range of scientific research applications, making it a versatile compound in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects, while in industry, it is utilized in the production of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of MFCD33022766 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets are subjects of ongoing research, aiming to uncover the detailed mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: MFCD33022766 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: What sets MFCD33022766 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from basic research to industrial production .
Conclusion
MFCD33022766 is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and ongoing research make it an exciting subject for further exploration and development.
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-bromo-4-(6-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-3-7(4-12-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
LOZQYOMSMXZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


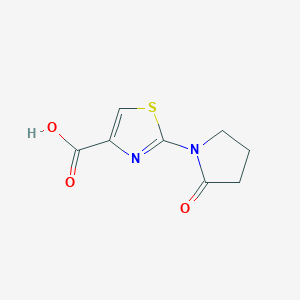

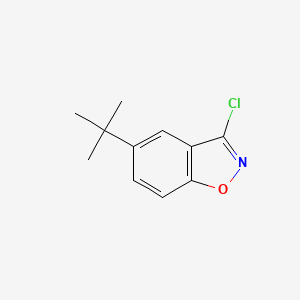
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
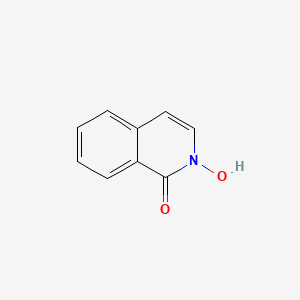
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
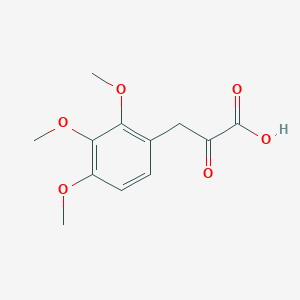
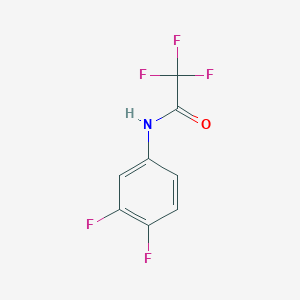
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

